KN-92 hydrochloride

描述

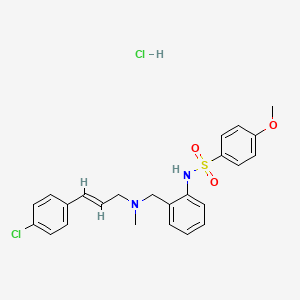

KN-92 hydrochloride (CAS: 1431698-47-3) is a chemically modified, inactive analog of the selective Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93 . Structurally, it shares the core backbone of KN-93 but lacks the critical functional groups required for CaMKII inhibition, rendering it pharmacologically inert . Its molecular formula is C₂₄H₂₆Cl₂N₂, with a molecular weight of 493.443 g/mol, and it exhibits high solubility in dimethyl sulfoxide (DMSO) (≥50 mg/mL) .

This compound is widely used as a negative control in experimental studies to validate the specificity of KN-93’s effects. Similarly, in cardiac research, KN-92 fails to inhibit CaMKII-dependent sarcoplasmic reticulum (SR) Ca²⁺ leaks, a hallmark of KN-93 activity .

准备方法

KN-92 (盐酸盐) 的合成涉及几个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

核心结构的形成: 这涉及在受控条件下反应适当的起始原料以形成 KN-92 的核心结构。

官能团的引入: 通过烷基化、磺化和氯化等反应引入各种官能团。

盐酸盐的形成: 最后一步涉及通过与盐酸反应将化合物转化为其盐酸盐形式

KN-92 (盐酸盐) 的工业生产方法类似于实验室合成,但按比例放大以适应更大的产量。这些方法涉及优化反应条件,以确保最终产物的高产率和纯度。

化学反应分析

Structural Features and Functional Groups

KN-92 hydrochloride has the molecular formula C₂₄H₂₆Cl₂N₂O₃S and contains the following functional groups:

- Sulfonamide group (–SO₂NH–)

- Chlorophenyl ring (4-chlorophenyl)

- Allyl chain with a tertiary amine

- Methoxy group (–OCH₃)

These groups influence its stability and reactivity under various conditions.

Hydrolysis and Stability

- Acidic Hydrolysis : The sulfonamide group resists hydrolysis under mild acidic conditions but may degrade in concentrated HCl at elevated temperatures.

- Basic Hydrolysis : Prolonged exposure to strong bases (e.g., NaOH) could cleave the sulfonamide bond, yielding sulfonic acid and amine byproducts .

Stability Data :

- pH Stability : Stable in DMSO and ethanol solutions (≥10 mM) .

- Thermal Degradation : Decomposes at temperatures >200°C .

Interaction with Biological Targets

Though not a direct chemical reaction, KN-92’s structural similarity to KN-93 allows non-covalent interactions:

- Voltage-Gated Potassium Channels : Binds to Kv1.2 and Kv1.5, altering ion flux without enzymatic inhibition .

- L-Type Calcium Channels : Reduces CaV1.2/1.3 currents independently of CaMKII, likely via steric hindrance .

Comparative Reactivity with KN-93

| Property | This compound | KN-93 |

|---|---|---|

| CaMKII Inhibition | No activity (Ki >100 μM) | Potent (Ki = 370 nM) |

| Oxidative Stability | Moderate | Similar to KN-92 |

| Solubility | 40 mg/mL in DMSO | 24 mg/mL in DMSO |

Degradation Pathways

Under extreme conditions:

科学研究应用

Scientific Research Applications

KN-92 hydrochloride serves various roles in scientific research:

Chemistry

This compound is employed as a reagent in organic synthesis reactions, aiding in the preparation of complex molecules and the exploration of reaction mechanisms. Its unique structure allows for specific interactions that can be studied to gain insights into chemical behaviors.

Biology

In biological research, this compound is utilized in biochemical assays to investigate enzyme activity, protein interactions, and cellular processes. It acts as a control compound to elucidate the effects of its active counterpart, KN-93, particularly in studies involving calcium/calmodulin-dependent protein kinase II (CaMKII) inhibition .

Medicine

The compound has potential therapeutic applications, particularly in understanding disease mechanisms and developing new drugs. Its role as a control allows researchers to differentiate between the effects caused by CaMKII inhibition and those that are independent of it.

Industry

In industrial applications, this compound is involved in the production of specialty chemicals and pharmaceuticals, contributing to various sectors that require precise chemical interactions .

Cardiac Studies

Research has shown that treatment with KN-93 leads to improved left ventricular function in wild-type mice after myocardial infarction, while treatment with KN-92 does not yield beneficial effects. In transgenic mouse models:

作用机制

KN-92 (盐酸盐) 由于缺乏 CaMKII 抑制活性,因此不会产生任何明显的生物学效应。它作为对照化合物,用于区分 KN-93 对 CaMKII 活性的特定影响。 KN-93 通过竞争性地阻断钙/钙调蛋白与激酶的结合来抑制 CaMKII,从而阻止其激活 .

相似化合物的比较

KN-92 vs. KN-93: Structural and Functional Differences

Key Research Findings:

- KN-93 also lowers early afterdepolarizations (EADs) in hypertrophied myocardium by 50%, whereas KN-92 fails to alter EAD incidence .

KN-92 vs. Other CaMKII Inhibitors

KN-62

KN-62, another CaMKII inhibitor, binds to the calmodulin-binding site of CaMKII, unlike KN-93’s competitive mechanism . While KN-62 and KN-93 are both active, KN-92 serves as a universal negative control across studies, irrespective of the inhibitor’s structural class.

Trifluoperazine and W-7

- Trifluoperazine : A calmodulin antagonist, it broadly inhibits Ca²⁺/calmodulin-dependent enzymes but lacks CaMKII specificity .

- W-7: Similar to trifluoperazine, it non-selectively targets calmodulin .

- KN-92 : Unlike these compounds, KN-92 is structurally tailored to match KN-93, ensuring precise control for CaMKII-specific experiments .

Pharmacological Specificity in Disease Models

生物活性

KN-92 hydrochloride is a compound known primarily as an inactive derivative of KN-93, which is a selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII). This article provides a comprehensive overview of the biological activity of KN-92, including its mechanisms of action, research findings, and potential applications in various fields.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 493.45 g/mol.

- CAS Number : 1431698-47-3.

- Role : Primarily used as a control compound in studies involving KN-93 to elucidate the antagonist activities of CaMKII inhibitors .

KN-92 does not exhibit direct inhibitory effects on CaMKII but serves as a control to assess the specificity and efficacy of KN-93. The mechanism through which KN-93 operates involves:

- Competitive Inhibition : KN-93 competitively blocks calmodulin (CaM) binding to CaMKII with an inhibition constant (Ki) of approximately 370 nM.

- Impact on Cellular Functions : By inhibiting CaMKII, KN-93 affects various cellular processes such as:

In Vitro Studies

- Calcium Signaling : Research indicates that inhibiting CaMKII can significantly alter calcium signaling pathways, which are crucial for various physiological responses. For example, studies have shown that KN-93 modulates calcium-dependent signaling in cardiac and neuronal cells, suggesting potential therapeutic roles in cardiovascular diseases .

- Effects on Immune Cells : A study demonstrated that metabolic engineering of NK cells (NK-92 cell line) could enhance their cytotoxic activity against tumors by modulating mTORC1 activity. This suggests that while KN-92 itself is inactive, understanding its relationship with active derivatives like KN-93 can lead to advancements in immunotherapy .

In Vivo Studies

- Tumor Microenvironment : In vivo experiments using NK cells have highlighted that metabolic modifications can improve their functionality in acidic tumor microenvironments. This indicates potential applications for KN derivatives in enhancing the efficacy of cancer therapies .

Comparative Analysis Table

| Compound | Activity Type | IC50/Ki Value | Applications |

|---|---|---|---|

| KN-92 | Inactive derivative | N/A | Control compound for studies |

| KN-93 | Selective CaMKII inhibitor | Ki = 370 nM | Cardiovascular and cancer therapies |

常见问题

Basic Questions

Q. What is the primary role of KN-92 hydrochloride in CaMKII research, and how does it differ from KN-93?

this compound is a structurally analogous but inactive derivative of KN-93, a selective Ca²⁺/calmodulin-dependent kinase II (CaMKII) inhibitor. Unlike KN-93, which competitively blocks calmodulin (CaM) binding to CaMKII (Ki = 370 nM), KN-92 lacks inhibitory activity due to modifications in its chemical structure. It is used as a negative control to isolate CaMKII-specific effects observed with KN-93, ensuring that experimental outcomes are not artifacts of off-target interactions .

Q. What are the critical storage and preparation protocols for this compound in laboratory settings?

this compound should be stored at -20°C in its lyophilized form to maintain stability. For solubility, use DMSO at concentrations ≥50 mg/mL. Post-reconstitution, aliquots should be stored at -20°C and used within one month to avoid degradation. Purity (≥99.77%) must be verified via HPLC or mass spectrometry to rule out contaminants that could confound results .

Q. Why is this compound indispensable as a negative control in CaMKII inhibition studies?

KN-92 serves as a critical experimental control to validate that observed biological effects (e.g., apoptosis inhibition, kinase activity modulation) are specific to KN-93’s CaMKII inhibition. For instance, in Aeromonas hydrophila-induced apoptosis studies, KN-92 failed to attenuate caspase-3 activity, confirming that KN-93’s effects are mechanistically tied to CaMKII .

Advanced Research Questions

Q. How should researchers design experiments to validate CaMKII inhibition using this compound?

- Parallel Testing : Include KN-92 and KN-93 at equimolar concentrations (e.g., 1–10 µM) in the same experimental setup.

- Dosage Matching : Ensure solvent (DMSO) concentrations are identical across groups to control for solvent-induced artifacts.

- Functional Assays : Use phosphorylation-specific antibodies (e.g., anti-phospho-CaMKII Thr286) to quantify CaMKII activity. KN-92 should not reduce phosphorylation levels, unlike KN-93 .

Q. How to resolve data contradictions when this compound exhibits unexpected biological activity?

- Purity Verification : Re-test KN-92 purity to rule out contamination (e.g., residual KN-93).

- Concentration Cross-Check : Validate stock and working solution concentrations via spectrophotometry.

- Off-Target Screening : Use kinase profiling assays to identify unintended interactions. For example, in hepatic stellate cell studies, KN-92 showed no anti-proliferative effects, whereas KN-93 did, confirming its specificity .

Q. What methodological safeguards are essential when using this compound in comparative studies?

- Blind Experiments : Mask compound identities during data collection to avoid bias.

- Replicate Validation : Perform ≥3 independent replicates to confirm reproducibility.

- Pilot Studies : Pre-test KN-92 in target systems (e.g., cell lines, isolated kinases) to confirm inactivity. In mitochondrial studies, KN-92’s IC50 values were distinct from KN-93, highlighting context-specific thresholds for activity .

属性

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDNWBMPAAXAHM-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。